- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells, Bioconjugate Chemistry, 2018, 29(4), 982-986

Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

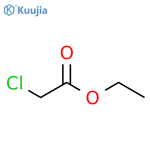

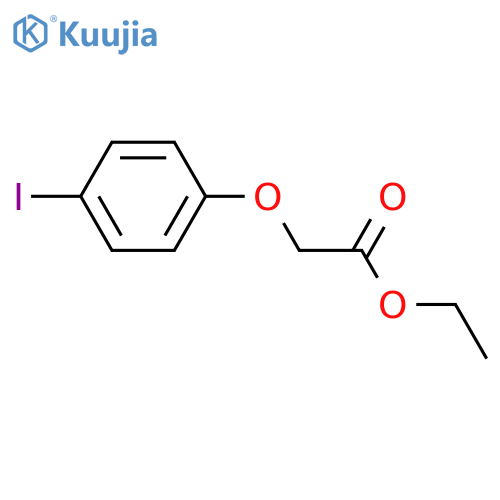

90794-33-5 structure

Produktname:ethyl 2-(4-iodophenoxy)acetate

ethyl 2-(4-iodophenoxy)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Acetic acid,2-(4-iodophenoxy)-, ethyl ester

- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER

- ethyl 2-(4-iodophenoxy)acetate

- 4-iodophenoxyacetic acid ethyl ester

- ethyl 4-iodophenoxyacetate

- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)

- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)

- Ethyl 2-(4-iodophenoxy)acetate (ACI)

-

- MDL: MFCD06659698

- Inchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3

- InChI-Schlüssel: LSDOOFJZRXYLSK-UHFFFAOYSA-N

- Lächelt: O=C(COC1C=CC(I)=CC=1)OCC

Berechnete Eigenschaften

- Genaue Masse: 305.97500

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 5

Experimentelle Eigenschaften

- PSA: 35.53000

- LogP: 2.23310

ethyl 2-(4-iodophenoxy)acetate Sicherheitsinformationen

ethyl 2-(4-iodophenoxy)acetate Zolldaten

- HS-CODE:2918990090

- Zolldaten:

China Zollkodex:

2918990090Übersicht:

Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

ethyl 2-(4-iodophenoxy)acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232589-0.05g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.05g |

$42.0 | 2024-06-19 | |

| Enamine | EN300-232589-0.1g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.1g |

$66.0 | 2024-06-19 | |

| Enamine | EN300-232589-5.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 5.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-232589-0.5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.5g |

$175.0 | 2024-06-19 | |

| Enamine | EN300-232589-1g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 1g |

$256.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789374-1g |

Ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 98% | 1g |

¥6755.00 | 2024-04-25 | |

| Enamine | EN300-232589-1.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 1.0g |

$256.0 | 2024-06-19 | |

| Enamine | EN300-232589-2.5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 2.5g |

$503.0 | 2024-06-19 | |

| Enamine | EN300-232589-10.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 10.0g |

$1101.0 | 2024-06-19 | |

| Enamine | EN300-232589-5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 5g |

$743.0 | 2023-09-15 |

ethyl 2-(4-iodophenoxy)acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referenz

- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage, Bioconjugate Chemistry, 2018, 29(4), 1186-1193

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux

Referenz

- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions, RSC Advances, 2019, 9(53), 30736-30740

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Discovery of Carboranes as Inducers of 20S Proteasome Activity, ChemMedChem, 2010, 5(8), 1236-1241

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Referenz

- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol, Nature Catalysis, 2019, 2(6), 529-536

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 rt; 1.5 h, rt

1.2 rt; 1.5 h, rt

Referenz

- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors, Organic Letters, 2009, 11(23), 5370-5373

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt

Referenz

- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt

Referenz

- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity, Journal of Organometallic Chemistry, 2013, 747, 189-194

ethyl 2-(4-iodophenoxy)acetate Raw materials

ethyl 2-(4-iodophenoxy)acetate Preparation Products

ethyl 2-(4-iodophenoxy)acetate Verwandte Literatur

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Verwandte Produkte

- 1878-94-0(2-(4-Iodophenoxy)acetic Acid)

- 81720-18-5(Methyl 2-(4-Iodophenoxy)acetate)

- 1804512-74-0(3,5-Dichloro-4-(difluoromethoxy)toluene)

- 697739-12-1(Ethyl imidazo[1,5-a]pyridine-8-carboxylate)

- 2711962-89-7(3-Methyl-4-((2-(piperazin-1-yl)phenyl)thio)benzoic acid, hydrochloride (1:2))

- 914217-59-7(4-(6-methylpyrimidin-4-yl)aminobutanoic acid)

- 2171436-28-3((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

- 392324-11-7(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)benzamide)

- 2252340-11-5((6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride)

- 1448076-01-4(3-acetyl-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate

Reinheit:99%

Menge:5g

Preis ($):252.0